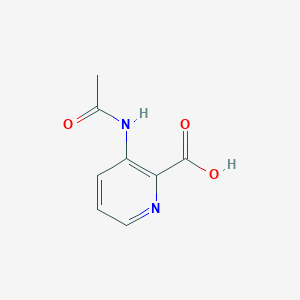

3-Acetamidopyridine-2-carboxylic acid

CAS No.: 3303-18-2

Cat. No.: VC5521983

Molecular Formula: C8H8N2O3

Molecular Weight: 180.163

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3303-18-2 |

|---|---|

| Molecular Formula | C8H8N2O3 |

| Molecular Weight | 180.163 |

| IUPAC Name | 3-acetamidopyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C8H8N2O3/c1-5(11)10-6-3-2-4-9-7(6)8(12)13/h2-4H,1H3,(H,10,11)(H,12,13) |

| Standard InChI Key | AEEOHJDEILSIJN-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=C(N=CC=C1)C(=O)O |

Introduction

Structural Characteristics

Molecular Architecture

The molecular formula of 3-acetamidopyridine-2-carboxylic acid is C₈H₈N₂O₃, with a molar mass of 180.16 g/mol . Its structure comprises a pyridine ring substituted at the 2-position with a carboxylic acid group (–COOH) and at the 3-position with an acetamido moiety (–NHCOCH₃). The SMILES notation (CC(=O)NC₁=C(N=CC=C₁)C(=O)O) and InChI string (InChI=1S/C8H8N2O3/c1-5(11)10-6-3-2-4-9-7(6)8(12)13/h2-4H,1H3,(H,10,11)(H,12,13)) provide unambiguous representations of its connectivity and stereochemistry .

Three-Dimensional Configuration

The compound’s 3D structure, rendered using Jmol, reveals planar geometry at the pyridine ring, with the acetamido and carboxylic acid groups adopting orientations conducive to hydrogen bonding. This spatial arrangement influences its reactivity and interactions in biological systems .

Physicochemical Properties

Collision Cross-Section and Mass Spectrometry

Predicted collision cross-section (CCS) values for various adducts, critical for mass spectrometry-based identification, are summarized below:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 181.06078 | 136.6 |

| [M+Na]⁺ | 203.04272 | 147.1 |

| [M+NH₄]⁺ | 198.08732 | 142.7 |

| [M-H]⁻ | 179.04622 | 136.5 |

These values aid in distinguishing the compound during high-resolution mass spectrometric analyses .

Isotopic Mass Distribution

Natural isotopic abundance and mono-isotopic masses further characterize its mass spectral profile:

-

Natural isotopic mass: 180.16072 g/mol

-

Mono-isotopic masses:

-

C¹²N¹⁴: 180.05349 g/mol

-

C¹³N¹⁴: 188.08033 g/mol

-

These data are pivotal for accurate metabolite identification in complex mixtures .

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

As part of the Biological Magnetic Resonance Bank (BMRB), 3-acetamidopyridine-2-carboxylic acid undergoes rigorous NMR quality control for fragment-based screening. Standardized ¹H/¹³C NMR spectra ensure batch consistency, critical for high-throughput drug discovery .

Applications and Biological Relevance

Fragment Libraries in Drug Discovery

The compound is cataloged in fragment libraries for NMR-based screening, where its small size (MW < 300 Da) and hydrogen-bonding motifs make it a probe for protein-ligand interactions . Its presence in the BMRB underscores utility in identifying binding sites on therapeutic targets .

Metabolic Pathways

While direct metabolic roles are unconfirmed, structural analogs participate in pyridine nucleotide cycles. Further studies could explore its role as a metabolite or inhibitor in microbial or mammalian systems .

Derivatives and Related Compounds

Halogenated Derivatives

The 5-bromo derivative (5-bromo-3-acetamidopyridine-2-carboxylic acid, CAS 1820704-68-4) exemplifies modifications altering electronic properties for enhanced bioactivity. Such derivatives remain underexplored but may offer routes to antimicrobial or anticancer agents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume